molecular formula C19H23N3O3 B6426866 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2097914-99-1

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B6426866
CAS No.: 2097914-99-1
M. Wt: 341.4 g/mol
InChI Key: HGKBPZSMTHANDS-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is an organic compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Introduction of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, where a phenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Ion Channels: The compound may influence ion channels, altering ion flow and cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBPZSMTHANDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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